molecular formula C12H15F3N2O4 B2729062 (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid CAS No. 2413847-98-8

(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid

Cat. No.: B2729062
CAS No.: 2413847-98-8
M. Wt: 308.257
InChI Key: WVHYSQPIGWZPAZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid is a compound that combines an amino acid derivative with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-amino-3-phenylpropanamide and 4-(hydroxymethyl)benzaldehyde.

    Condensation Reaction: The amino group of (2S)-2-amino-3-phenylpropanamide reacts with the aldehyde group of 4-(hydroxymethyl)benzaldehyde under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide.

    Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the electrophile used in the reaction.

Scientific Research Applications

(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid is unique due to its combination of an amino acid derivative with a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.C2HF3O2/c1-7(11)10(14)12-9-4-2-8(6-13)3-5-9;3-2(4,5)1(6)7/h2-5,7,13H,6,11H2,1H3,(H,12,14);(H,6,7)/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYGCDMWSHRPCZ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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